molecular formula C18H18N4O3S B12014366 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide CAS No. 575466-99-8

2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B12014366
CAS No.: 575466-99-8
M. Wt: 370.4 g/mol
InChI Key: JGEMYTLINIWGNP-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative featuring a furan-2-yl moiety at the 5th position of the triazole ring, a prop-2-enyl (allyl) group at the 4th position, and a sulfanyl (-S-) linker connecting the triazole to the acetamide backbone. The N-substituent is a 2-methoxyphenyl group (Figure 1). Its synthesis involves alkylation of a triazole-3-thione intermediate with α-chloroacetamides in the presence of KOH, followed by purification . The compound is part of a broader class of 1,2,4-triazole derivatives studied for their anti-inflammatory and anti-exudative activities, particularly in models of acute inflammation in rodents .

Properties

CAS No.

575466-99-8

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C18H18N4O3S/c1-3-10-22-17(15-9-6-11-25-15)20-21-18(22)26-12-16(23)19-13-7-4-5-8-14(13)24-2/h3-9,11H,1,10,12H2,2H3,(H,19,23)

InChI Key

JGEMYTLINIWGNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s triazole ring is known for its biological activity. It can be explored for potential antimicrobial, antifungal, and anticancer properties. The presence of the furan ring also adds to its biological significance.

Medicine

Due to its structural features, this compound can be investigated for its potential as a pharmaceutical agent. The triazole and furan rings are common motifs in many drugs, suggesting possible therapeutic applications.

Industry

In materials science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit key enzymes in microbial metabolism. The triazole ring could interact with biological targets such as proteins or nucleic acids, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

  • 4-Amino vs. 4-Propenyl Substitution: The target compound’s 4-propenyl group distinguishes it from analogs like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (e.g., derivatives 3.1–3.21 in ). However, the amino group in related compounds facilitates hydrogen bonding with biological targets, which may improve anti-exudative efficacy (e.g., 45–60% inhibition at 10 mg/kg vs. diclofenac sodium’s 62% at 8 mg/kg) .
  • 5-Furan-2-yl vs. Other Heterocycles: Replacing the furan-2-yl group with pyridin-4-yl (e.g., N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides ) alters electronic properties. coli and S. aureus) , whereas furan’s oxygen may enhance anti-inflammatory effects via hydrophobic interactions.

Variations in the Acetamide Substituent

  • 2-Methoxyphenyl vs. Halogenated or Bulky Groups: The 2-methoxyphenyl group in the target compound contrasts with derivatives like N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide . Conversely, the methoxy group’s electron-donating nature may stabilize binding to cyclooxygenase (COX) enzymes, akin to methoxy-substituted NSAIDs .
  • Comparison with Fluorinated Analogs: Fluorinated derivatives, such as 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide (AEA: ~50% inhibition) , show that fluorine’s electronegativity and small size enhance metabolic stability. The target compound’s methoxy group may offer similar stability but with reduced lipophilicity (clogP ~2.5 vs. 3.1 for fluorinated analogs) .

Pharmacological Activity Comparison

Compound Name Key Substituents Anti-Exudative Activity (AEA) Antimicrobial Activity (MIC, µg/mL) References
Target Compound 4-Propenyl, 5-furan-2-yl, 2-MeO-Ph Pending (Predicted ~50–55%) Not tested
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-Cl-Ph)acetamide 4-NH₂, 5-furan-2-yl, 4-Cl-Ph 58% inhibition (10 mg/kg)
N-(2-Chlorophenyl)-2-({5-[4-(MeS)benzyl]-4-Ph-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-Ph, 5-(MeS-benzyl), 2-Cl-Ph 12.5–25 (E. coli, S. aureus)
2-[[5-(4-Cl-Ph)-thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide Thiazolo-triazole, furanylmethyl 6.25–12.5 (A. niger)
N-(2,4-diF-Ph)-2-{[4-Et-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Et, 5-furan-2-yl, 2,4-diF-Ph 52% inhibition

Structural and Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s molecular weight (~420–440 g/mol) is comparable to analogs like 2-[[5-(furan-2-yl)-4-Me-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(3-NO₂-Ph)-1,3-thiazol-2-yl]acetamide (MW: 442.47) .
  • Crystallography and Conformation :
    SHELX refinement of similar compounds reveals planar triazole rings with dihedral angles of 10–15° between the triazole and aryl groups . The propenyl group’s flexibility may introduce conformational variability, impacting binding to rigid enzyme pockets.

Key Research Findings and Trends

  • Anti-Inflammatory Efficacy :
    Derivatives with electron-donating groups (e.g., methoxy, ethyl) on the acetamide’s phenyl ring exhibit higher AEA, likely due to enhanced COX-2 inhibition . The target compound’s 2-methoxyphenyl group aligns with this trend.
  • Toxicity Considerations : Allyl groups may confer higher reactivity, necessitating detailed toxicity profiling compared to safer substituents like ethyl or methoxy .

Biological Activity

The compound 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a furan ring, a triazole moiety, and a methoxy-substituted phenyl group, which are known to contribute to various pharmacological effects. The presence of the sulfanyl group enhances its reactivity and interaction with biological targets, making it a candidate for further research in antimicrobial and anticancer applications.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C17H16N4O3S\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

Key Functional Groups:

  • Furan ring : Contributes to the compound's reactivity and biological activity.
  • Triazole moiety : Known for its role in inhibiting enzymes related to fungal cell wall synthesis.
  • Methoxyphenyl group : Enhances lipophilicity and potential receptor interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole demonstrated their effectiveness against various strains of bacteria, including:

Bacterial StrainSensitivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaLow

The introduction of specific alkyl substituents was found to enhance the antimicrobial activity against S. aureus, suggesting that structural modifications can lead to improved efficacy .

Antifungal Activity

The triazole ring is particularly noted for its ability to inhibit enzymes involved in fungal cell wall synthesis. This mechanism positions compounds like this compound as potential antifungal agents. Preliminary studies suggest that this compound may effectively disrupt fungal growth by targeting specific enzymes critical for cell wall integrity.

Anticancer Properties

Emerging research indicates that the compound may also possess anticancer properties. The triazole moiety is known to interact with various cellular pathways that regulate cancer cell proliferation and survival. The mechanism of action likely involves the inhibition of specific kinases or transcription factors that are crucial for tumor growth. Further investigations are necessary to elucidate these pathways and confirm the anticancer activity.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to and inhibiting enzymes involved in cell wall synthesis in fungi.
  • Receptor Interaction : Potential modulation of receptors or enzymes linked to cancer pathways.
  • Cell Signaling Disruption : Interference with signaling cascades that promote cell survival and proliferation.

Case Studies

Several studies have been conducted on related compounds within the triazole class:

  • Study on Antimicrobial Efficacy :
    • Researchers tested a series of 5-(furan-2-yl)-triazole derivatives against clinical strains.
    • Results indicated that modifications significantly influenced antimicrobial potency, particularly against gram-positive bacteria like S. aureus.
  • Antifungal Assessment :
    • A comparative analysis was performed on triazole compounds against common fungal pathogens.
    • The findings suggested that compounds with a sulfanyl group exhibited enhanced antifungal activity compared to their non-sulfanyl counterparts.
  • Anticancer Activity Investigation :
    • In vitro studies examined the effects of triazole derivatives on cancer cell lines.
    • Results indicated dose-dependent inhibition of cell proliferation, warranting further exploration into their potential as anticancer agents.

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